2,5-Dimethylphenisopropylamine sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63951-02-0 |
|---|---|
Molecular Formula |
C22H36N2O4S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)propan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C11H17N.H2O4S/c2*1-8-4-5-9(2)11(6-8)7-10(3)12;1-5(2,3)4/h2*4-6,10H,7,12H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
NHEMVAVBOSKMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C)N.CC1=CC(=C(C=C1)C)CC(C)N.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Studies
In Vitro Radioligand Binding Assays for 2,5-Dimethylphenisopropylamine Sulfate (B86663)
Radioligand binding assays are a fundamental tool used to measure the interaction of a compound with its target receptors. These assays have been employed to establish the binding profile of 2,5-DMA across several key receptor families, including serotonin (B10506), dopamine (B1211576), adrenergic, and sigma receptors.
2,5-DMA exhibits a notable affinity for several serotonin receptor subtypes, with a particular emphasis on the 5-HT2 family.
Research has consistently shown that 2,5-DMA binds to the 5-HT2A receptor. It is considered a low-potency partial agonist at this receptor. wikipedia.org The reported binding affinity (Ki) for the 5-HT2A receptor is 2,502 nM. wikipedia.org Another study reported a Ki value of 211-5,200 nM for the 5-HT2A receptor. wikipedia.org This interaction is believed to be a key factor in the pharmacological effects of related phenethylamine (B48288) compounds. The 2,5-dimethoxy substitution pattern is a recognized motif for agonist activity at the 5-HT2A receptor. researchgate.net
Table 1: 5-HT2A Receptor Binding Affinity of 2,5-Dimethylphenisopropylamine
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| 5-HT2A | 2,502 wikipedia.org |
| 5-HT2A | 211-5,200 wikipedia.org |
Beyond the 5-HT2A receptor, 2,5-DMA has been evaluated for its affinity at other serotonin receptor subtypes. An earlier study reported a Ki of 1,020 nM at the 5-HT1 receptor and 5,200 nM at the broader 5-HT2 receptor classification. wikipedia.org More specific data indicates a Ki of 2,583 nM for the 5-HT1A subtype and 8,435 nM for the rat 5-HT1B subtype. wikipedia.org In a broader screening of related compounds, 2,5-dimethoxyamphetamines generally showed a preference for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors. nih.gov
Table 2: Binding Affinities of 2,5-Dimethylphenisopropylamine at Various Serotonin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| 5-HT1 | 1,020 wikipedia.org |
| 5-HT1A | 2,583 wikipedia.org |
| 5-HT1B (rat) | 8,435 wikipedia.org |
| 5-HT2 | 5,200 wikipedia.org |
The interaction of 2,5-DMA with dopamine receptors appears to be significantly less potent compared to its affinity for serotonin receptors. One study investigating a series of 4-alkyl-substituted 2,5-dimethoxyamphetamines reported that none of the tested substances, including the parent compound 2,5-DMA, bound to dopamine D2 receptors at concentrations up to 7 µM. This suggests a low affinity for this particular dopamine receptor subtype. Amphetamines, as a class, are generally noted to have a low affinity for the D2 receptor. nih.gov Further research is needed to fully characterize the binding profile of 2,5-DMA across the full spectrum of dopamine receptor subtypes (D1-D5).
Table 3: Dopamine D2 Receptor Binding Affinity of 2,5-Dimethylphenisopropylamine
| Receptor Subtype | Binding Affinity (Ki) [µM] |
| D2 | > 7 |
Investigations into the adrenergic receptor binding profile of 2,5-DMA and related compounds have revealed some interactions, primarily in the micromolar range. One study found that 2,5-DMA binds to α2 adrenergic receptors with a Ki of 1.7-4.4 µM. The same study noted that all tested 4-alkyl-substituted 2,5-dimethoxyamphetamines, including 2,5-DMA, bound to α1 receptors with Ki values in the range of 2.1-7.4 µM. This indicates a relatively low affinity for these adrenergic receptor subtypes.
Table 4: Adrenergic Receptor Binding Affinities of 2,5-Dimethylphenisopropylamine
| Receptor Subtype | Binding Affinity (Ki) [µM] |
| α1 | 2.1 - 7.4 |
| α2 | 1.7 - 4.4 |
Currently, there is a lack of specific published data from in vitro radioligand binding assays determining the affinity (Ki values) of 2,5-dimethylphenisopropylamine sulfate for the sigma-1 (σ1) and sigma-2 (σ2) receptors. While the sigma receptor system is a target for a wide variety of psychoactive compounds, the interaction of 2,5-DMA with these receptors has not been extensively characterized in the available scientific literature.
Due to a lack of available scientific research, a detailed article on the molecular pharmacology and receptor interaction studies of this compound cannot be generated at this time. Extensive searches for this specific compound have not yielded sufficient data to fulfill the requirements of the requested article outline.
However, a significant body of research is available for a closely related compound, 2,5-Dimethoxyamphetamine (B1679032) (2,5-DMA) . This compound shares a similar structural backbone and has been the subject of numerous pharmacological studies.
If you would like to proceed with an article on 2,5-Dimethoxyamphetamine , which would cover the outlined topics of molecular pharmacology, receptor interaction, functional assays, and enzymatic studies, please confirm. This would allow for the generation of a thorough and scientifically accurate article based on available data.
Lack of Preclinical Data Thwarts Comprehensive Pharmacodynamic Analysis of this compound
A thorough review of scientific literature and chemical databases reveals a significant gap in the preclinical research concerning the specific chemical compound this compound. Despite extensive searches, no specific pharmacodynamic investigations in preclinical animal models, including studies on neurotransmitter system modulation, electrophysiological effects, or behavioral pharmacology, have been publicly documented for this particular substance.
The requested article, which was to be structured around a detailed outline of pharmacodynamic investigations, cannot be generated with scientific accuracy due to the absence of primary research data on this compound. The strict requirement to focus solely on this compound and to include detailed research findings and data tables cannot be met.
While the broader class of phenisopropylamines and related substituted amphetamines have been the subject of extensive research, extrapolating findings from analogous compounds to this compound would violate the directive to focus exclusively on the specified chemical entity. Such an approach would be speculative and would not adhere to the principles of scientific accuracy.
The intended sections and subsections of the article were to include:
Pharmacodynamic Investigations in Preclinical Animal Models
Behavioral Pharmacodynamics in Rodent Models
Analysis of Stereotyped Behaviors
Without any available studies on 2,5-Dimethylphenisopropylamine sulfate (B86663), it is impossible to provide information on its effects on neurotransmitter release and receptor binding, its impact on neuronal electrical activity, or its influence on locomotor and stereotyped behaviors in animal models. Consequently, the creation of data tables and a detailed, research-backed article is not feasible at this time.
This lack of available data underscores the vast landscape of chemical compounds for which pharmacological profiles have yet to be established.
Compound Names Mentioned
Mechanisms Underlying Central Nervous System Effects
Due to a lack of direct preclinical research on 2,5-Dimethylphenisopropylamine sulfate, this section outlines the probable mechanisms of its central nervous system effects by examining closely related substituted phenethylamines, particularly those with a 2,5-dimethoxy substitution pattern like 2,5-dimethoxy-4-methylamphetamine (DOM) and the 2C series of compounds. The structural similarities suggest that their pharmacodynamic profiles are likely comparable.
Neural Circuitry Involvement
The central nervous system effects of 2,5-dimethoxy-substituted phenethylamines are believed to be primarily initiated by their interaction with the serotonergic system, which in turn modulates the activity of other critical neural circuits.
A primary target for these compounds is the serotonin (B10506) 2A (5-HT2A) receptor . nih.govnih.govnih.gov Agonism at these receptors, which are densely expressed in cortical and limbic regions, is a hallmark of many psychedelic phenethylamines. nih.gov This interaction is thought to increase neuronal excitability. nih.gov The activation of 5-HT2A receptors can lead to a cascade of downstream effects, influencing various neural circuits.
Furthermore, these compounds can impact dopaminergic pathways . Some substituted phenethylamines have been shown to influence dopamine (B1211576) release and reuptake. nih.govbiomolther.orgbiomolther.org For instance, the structurally related compound 25I-NBOMe has been observed to increase dopamine levels in the nucleus accumbens, a key region in the brain's reward circuitry. nih.gov
The glutamatergic system , the primary excitatory neurotransmitter system in the brain, is also significantly modulated. Psychostimulants that share a phenethylamine (B48288) backbone can increase levels of glutamate (B1630785) in the anterior cingulate cortex. nih.gov The interaction with 5-HT2A receptors is thought to play a role in modulating glutamate release. nih.gov
The table below summarizes the observed effects of related compounds on various neural circuits.
| Neural Circuit | Key Brain Regions Involved | Observed Effects in Analogue Compounds |
| Serotonergic System | Cerebral Cortex, Limbic System | Potent agonism at 5-HT2A receptors. nih.govnih.govnih.gov |
| Dopaminergic System | Nucleus Accumbens, Striatum | Increased dopamine levels. nih.gov |
| Glutamatergic System | Anterior Cingulate Cortex, Frontal Cortex | Increased glutamate levels. nih.govnih.gov |
Molecular Signaling Pathways
The interaction of 2,5-dimethoxy-substituted phenethylamines with their primary receptor targets initiates a series of intracellular molecular signaling cascades that underpin their central nervous system effects.
The principal mechanism is the activation of 5-HT2A receptor-mediated signaling . Upon agonist binding, the 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
In addition to the canonical Gq/11 pathway, 5-HT2A receptor activation can also engage other signaling pathways, including the phospholipase A2 pathway. nih.gov Furthermore, some phenethylamine derivatives have been shown to trigger the activation of extracellular signal-regulated kinases (ERKs), which are involved in a wide range of cellular processes, including neuronal plasticity. biomolther.org
Research on related compounds also points to an interaction with the trace amine-associated receptor 1 (TAAR1) . Phenethylamine derivatives can bind to and activate TAAR1, which can modulate monoamine transporter function and influence neurotransmitter levels. nih.gov
The following table details the key molecular signaling pathways implicated in the action of analogous 2,5-dimethoxy-substituted phenethylamines.
| Molecular Target | Signaling Pathway | Key Downstream Effectors |
| 5-HT2A Receptor | Gq/11 Protein Pathway | Phospholipase C, Inositol Trisphosphate (IP3), Diacylglycerol (DAG), Protein Kinase C (PKC). nih.gov |
| Phospholipase A2 Pathway | Arachidonic Acid Release. nih.gov | |
| MAP Kinase Pathway | Extracellular Signal-Regulated Kinases (ERKs). biomolther.org | |
| TAAR1 | Gs/Gq Protein Coupling | Adenylyl Cyclase, cAMP Production. nih.gov |
Metabolism and Biotransformation in Preclinical Models
In Vivo Metabolic Fate of 2,5-Dimethylphenisopropylamine Sulfate (B86663) in Animal Models
There are no published studies identifying the in vivo metabolic pathways of 2,5-Dimethylphenisopropylamine sulfate in any animal models.
Specific Phase I metabolites of this compound have not been documented in scientific literature. Phase I metabolism generally involves reactions such as oxidation, reduction, and hydrolysis to introduce or expose polar functional groups. For phenethylamine (B48288) compounds, common Phase I reactions can include hydroxylation of the aromatic ring, dealkylation of amine or ether groups, and oxidative deamination of the primary amine. However, without specific studies on this compound, the occurrence of these metabolic pathways for this particular compound remains hypothetical.
There is no information available on the Phase II metabolites of this compound. Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation. The presence of a sulfate salt in the parent compound does not preclude further sulfation or other conjugation reactions during metabolism.
In Vitro Metabolic Studies Using Hepatic Microsomes and Recombinant Enzymes
No in vitro metabolic studies for this compound using liver microsomes, hepatocytes, or recombinant enzymes have been published. Such studies are crucial for elucidating metabolic pathways and identifying the enzymes involved.
The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound have not been identified. For many xenobiotics, CYP enzymes such as CYP2D6, CYP3A4, CYP2C9, and CYP2C19 are major contributors to Phase I metabolism. However, without experimental data, the involvement of any specific CYP isoenzyme in the biotransformation of this compound is unknown.
Information regarding the role of other metabolic enzymes, such as flavin-containing monooxygenases (FMOs) or monoamine oxidases (MAOs), in the metabolism of this compound is not available.
Tissue Distribution and Excretion Profiles in Animal Models
There are no published preclinical studies detailing the tissue distribution or excretion profiles of this compound in animal models. Consequently, information on its absorption, distribution to various organs, and routes of elimination (e.g., renal or fecal) is not available.
Comparative Metabolism Across Different Preclinical Species
Research on the structurally similar compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) using hepatocytes from six different species, including rats and mice, has highlighted these interspecies differences in metabolic pathways. The primary routes of metabolism for 2C-B were identified as oxidative deamination and demethylation.
Oxidative deamination of 2C-B leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism can occur through the demethylation of these metabolites. An alternative pathway involves the initial demethylation of the parent compound, followed by oxidative deamination.
Significant species-specific differences were observed in the formation of certain metabolites. A notable finding was the identification of 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), a metabolite that was exclusively formed in mouse hepatocytes. researchgate.net Conversely, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but was not detected in incubations with dog, rat, or mouse hepatocytes. researchgate.net
These findings underscore the importance of selecting appropriate animal models in preclinical studies and highlight the potential for significant variations in metabolic profiles across different species. Such differences can have implications for both the efficacy and toxicological profiles of a compound.
Interactive Data Table: Comparative Phase I Metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in Hepatocytes of Different Preclinical Species
| Metabolite | Metabolic Pathway | Human | Monkey | Dog | Rabbit | Rat | Mouse |
| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Oxidative Deamination | ✔ | ✔ | ✔ | ✔ | ✔ | ✔ |
| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Oxidative Deamination | ✔ | ✔ | ✔ | ✔ | ✔ | ✔ |
| 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) | Oxidative Deamination | ✔ | ✔ | ✔ | ✔ | ✔ | ✔ |
| 4-bromo-2,5-dimethoxy-phenol (BDMP) | Demethylation | ❌ | ❌ | ❌ | ❌ | ❌ | ✔ |
| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Demethylation & Deamination | ✔ | ✔ | ❌ | ✔ | ❌ | ❌ |
Advanced Analytical Methodologies for Research and Forensic Applications
Development and Validation of Analytical Methods for Detection and Quantification
The unambiguous identification and quantification of emerging compounds such as 2,5-Dimethylphenisopropylamine sulfate (B86663) rely on sophisticated analytical techniques. The validation of these methods is essential to ensure the reliability and accuracy of the results, particularly in forensic contexts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in forensic and clinical toxicology for the analysis of NPS. bluthbio.com It is frequently the method of choice for quantification due to its high sensitivity and specificity, which can overcome some of the analytical limitations of other techniques. frontiersin.org LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. bluthbio.com
For a compound like 2,5-Dimethylphenisopropylamine sulfate, an LC-MS/MS method would typically be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. bluthbio.comresearchgate.net This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the target analyte. bluthbio.com The development process involves optimizing chromatographic conditions to achieve separation from matrix components and potential isomers, as well as fine-tuning mass spectrometer parameters such as collision energy for the specific transitions of the compound. bluthbio.com The versatility of LC-MS/MS allows for the creation of extensive testing panels, making it a powerful tool for screening and quantifying a wide range of NPS. bluthbio.com
Table 1: Illustrative LC-MS/MS Parameters for Phenisopropylamine Analysis
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) nih.gov |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (both with formic acid) nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) bluthbio.com |
| Precursor Ion (Q1) | [M+H]⁺ for 2,5-Dimethylphenisopropylamine |
| Product Ions (Q3) | Specific fragments generated by collision-induced dissociation |
| Collision Gas | Argon |
Note: This table provides typical parameters. Actual values must be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely available technique in forensic laboratories, often employed for both screening and confirmation of NPS. frontiersin.org It provides unequivocal molecular identification for a majority of compounds of toxicological interest. frontiersin.org For many phenisopropylamines, a derivatization step, such as silylation, may be necessary to improve their thermal stability and chromatographic behavior. nih.gov
In a typical GC-MS analysis for 2,5-Dimethylphenisopropylamine, the compound would be identified based on its retention time and its mass spectrum, which serves as a chemical fingerprint. Quantification is often performed in selected ion monitoring (SIM) mode, where the instrument is set to detect a few characteristic ions of the target compound, thereby increasing sensitivity and selectivity compared to a full scan. nih.gov For example, in the analysis of the related compound 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7), characteristic ions at m/z 226, 255, and 183 were monitored for identification and quantification. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is increasingly becoming the standard for NPS analysis. nih.govresearchgate.net Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. thermofisher.comresearchgate.net This capability is invaluable when dealing with new derivatives for which reference standards may not be available. medwinpublishers.com
A key advantage of HRMS is its ability to operate in data-independent acquisition (DIA) modes. nih.govresearchgate.net This allows for the collection of comprehensive datasets containing fragmentation information for all ions in a sample, enabling retrospective analysis for compounds that were not initially targeted. nih.gov This is particularly useful in the rapidly evolving landscape of NPS, as data can be re-interrogated for newly identified threats. researchgate.net
Sample Preparation Techniques for Biological Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
The analysis of this compound in biological matrices such as blood, urine, or tissue requires an effective sample preparation step to remove interferences and concentrate the analyte. researchgate.net The two most common techniques for this class of compounds are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For basic compounds like phenisopropylamines, a common LLE strategy involves adjusting the pH of the aqueous sample (e.g., blood or urine) to an alkaline level. This neutralizes the amine group, making the compound more soluble in an organic solvent. A specific LLE method developed for the related compound 2C-T-7 involved alkalinization with ammonium (B1175870) hydroxide (B78521) followed by extraction with n-chlorobutane. nih.gov For tissue samples like liver, a homogenization and protein precipitation step may be required prior to extraction. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material, typically in a cartridge or plate format, to isolate the analyte from the sample matrix. Mixed-mode cation exchange cartridges are often effective for extracting basic drugs like phenisopropylamines. The process involves loading the sample, washing away interferences, and then eluting the purified analyte with a suitable solvent.
The choice between LLE and SPE depends on factors such as the specific matrix, required sample throughput, and the desired level of cleanliness for the final extract.
Systematic Toxicological Analysis (STA) Strategies for Novel Compounds in Research
Systematic toxicological analysis (STA) aims to detect and identify any potentially harmful substances in a sample without prior suspicion. The constant introduction of NPS poses a significant challenge to STA, as screening methods must be continuously updated. frontiersin.orgnih.gov
Modern STA strategies for novel compounds like this compound typically involve a combination of GC-MS and LC-HRMS screening. nih.govfrontiersin.org
GC-MS Screening: This is a widely used initial screening method that compares the mass spectrum of an unknown compound against extensive libraries of known substances. frontiersin.org
LC-HRMS Screening: This approach leverages the high resolution and mass accuracy of instruments like TOF or Orbitrap to screen for a vast number of compounds. nih.gov It can detect substances based on their accurate mass, retention time, and fragmentation patterns, often without the need for a reference standard to be run concurrently.
A major challenge in STA for NPS is the lack of spectral data and reference materials for the newest compounds. frontiersin.org Therefore, a crucial part of the strategy involves the use of advanced techniques like HRMS to tentatively identify unknown substances, followed by efforts to confirm the structure through synthesis or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Challenges in the Analytical Characterization of Emerging Phenisopropylamine Derivatives
The analytical characterization of this compound and similar emerging derivatives is fraught with challenges:
Availability of Reference Standards: The most significant hurdle is often the lack of certified reference materials. frontiersin.org These standards are essential for method validation, confirmation of identity, and accurate quantification.
Structural Diversity: NPS are characterized by their vast structural diversity, with slight modifications made to existing illegal substances. medwinpublishers.comnih.gov This makes it difficult for targeted screening methods to keep pace.
Isomeric Compounds: Phenisopropylamine derivatives often have numerous positional isomers. These isomers can have identical masses and similar fragmentation patterns, making them difficult to distinguish without high-efficiency chromatographic separation and reference standards for comparison.
Limited Toxicological Data: There is often a scarcity of information regarding the metabolism and pharmacological effects of new substances. frontiersin.org This complicates the interpretation of analytical findings, as analysts may not know which metabolites to target in biological samples.
Complex Matrices: Biological samples and street drug preparations are complex mixtures. Matrix effects can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which can affect the accuracy of quantification. thermofisher.com
Addressing these challenges requires a multi-faceted approach, utilizing high-resolution instrumentation, developing flexible screening strategies, and fostering collaboration between laboratories to share data on newly identified compounds. medwinpublishers.comnih.gov
Future Research Directions and Methodological Innovations
Application of Advanced In Vitro Systems for Pharmacological Research
To elucidate the pharmacological properties of 2,5-Dimethylphenisopropylamine sulfate (B86663), future research would benefit from the application of advanced in vitro systems. These systems offer a more nuanced and human-relevant alternative to traditional cell cultures.
Key advanced in vitro models could include:
Organ-on-a-chip technology: Microfluidic devices that mimic the structure and function of human organs, such as the brain or liver, could provide insights into the compound's effects on specific organ systems and its metabolic fate.
3D cell cultures and organoids: These models more accurately represent the in vivo environment compared to 2D cell cultures, allowing for a more realistic assessment of cellular responses and neurotoxicity.
High-content screening (HCS): Automated imaging and analysis can be used to simultaneously assess multiple cellular parameters, providing a comprehensive profile of the compound's effects on cellular health and function.
| In Vitro System | Application for 2,5-Dimethylphenisopropylamine Sulfate Research | Potential Data Generated |
| Brain-on-a-chip | Investigation of neurotoxicity and effects on the blood-brain barrier. | Neuronal viability, synaptic activity, barrier integrity. |
| Liver-on-a-chip | Study of metabolic pathways and potential hepatotoxicity. | Metabolite identification, liver enzyme activity, cell damage markers. |
| Cerebral Organoids | Assessment of effects on neuronal development and function. | Changes in neural differentiation, network activity, and gene expression. |
Development of Novel Preclinical Models for Mechanistic Insight
To gain deeper mechanistic insights into the action of this compound, the development and use of novel preclinical models are crucial. These models can help to bridge the gap between in vitro findings and human effects.
Examples of innovative preclinical models include:
Zebrafish larvae: Their optical transparency allows for real-time imaging of neuronal activity and developmental processes, offering a rapid screening tool for neurotoxicity and behavioral effects.
Genetically modified animal models: The use of animals with specific genes altered to mimic human genetic variations can help to understand how genetic factors may influence an individual's response to the compound.
Integration of Multi-Omics Approaches in Pharmacological Research
A holistic understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies. This multi-omics approach allows for the simultaneous analysis of different molecular layers within a biological system.
Relevant multi-omics strategies include:
Genomics: To identify genetic variations that may predispose individuals to certain effects of the compound.
Transcriptomics: To analyze changes in gene expression in response to the compound, revealing the cellular pathways that are affected.
Proteomics: To study alterations in protein expression and function, providing direct insight into the compound's mechanism of action.
Metabolomics: To profile the metabolic changes induced by the compound, which can reveal biomarkers of exposure and effect.
| Omics Approach | Research Focus | Expected Outcomes |
| Transcriptomics | Analysis of gene expression changes in neuronal cells. | Identification of affected signaling pathways and cellular processes. |
| Proteomics | Profiling of protein alterations in response to the compound. | Elucidation of direct protein targets and downstream effects. |
| Metabolomics | Characterization of metabolic fingerprints in biofluids. | Discovery of biomarkers for exposure and toxicological effects. |
Computational and Artificial Intelligence-Driven Approaches in Drug Discovery and SAR Studies
Computational and artificial intelligence (AI) methods are increasingly being used to accelerate the study of new compounds and to predict their properties. These approaches can be invaluable in the investigation of this compound.
Applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) modeling: To predict the biological activity of related compounds based on their chemical structure.
Molecular docking simulations: To predict how the compound binds to specific protein targets, such as receptors and transporters in the brain.
Machine learning algorithms: To analyze large datasets from in vitro and in vivo studies to identify patterns and predict toxicity.
Strategies for Harmonizing International Research Efforts on Novel Psychoactive Substances
The global nature of the novel psychoactive substance market necessitates a coordinated international research effort. Harmonizing research efforts would facilitate data sharing and a more rapid and effective response to emerging public health threats. ed.ac.uknih.gov
Strategies for harmonization include:
Standardized analytical methods: The development and adoption of standardized methods for the detection and quantification of NPS in biological and seized samples.
Shared databases: The creation of international databases containing pharmacological, toxicological, and clinical data on NPS.
Collaborative research networks: The establishment of international networks of researchers to facilitate joint research projects and the exchange of information.
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of 2,5-Dimethylphenisopropylamine sulfate?
Methodological Answer:
- Use single-crystal X-ray diffraction (SC-XRD) to resolve the compound’s crystal lattice parameters, hydrogen bonding networks, and halogen interactions (if present). For instance, analogous sulfate salts in were analyzed via SC-XRD to identify anion-cation networks and supramolecular frameworks .
- Complement XRD with Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., sulfate vibrations at ~1100 cm⁻¹) and nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm proton environments and methyl group placements.
Q. How should researchers design experiments to assess the thermal stability of this compound?
Methodological Answer:
- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to determine decomposition temperatures and intermediate phases.
- Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic events (e.g., melting points, phase transitions).
- Cross-validate results with powder X-ray diffraction (PXRD) post-thermal treatment to detect structural changes.
Advanced Research Questions
Q. How can conflicting crystallographic data on sulfate salt networks be resolved in studies of this compound?
Methodological Answer:
- Multi-technique validation : Combine SC-XRD with solid-state NMR to resolve ambiguities in hydrogen bonding or disorder. For example, utilized XRD to map halogen bonds (Cl···Cl/O) in sulfate frameworks, while NMR could clarify dynamic proton interactions .
- Computational modeling : Use density functional theory (DFT) to simulate crystal packing energies and compare with experimental data. This helps reconcile discrepancies in reported lattice parameters or symmetry operations.
Q. What experimental strategies elucidate the role of non-covalent interactions (e.g., halogen bonding) in the supramolecular assembly of this compound?
Methodological Answer:
- Hirshfeld surface analysis : Quantify contributions of H-bonding (N–H···O) and halogen bonding (C–Cl···O/Cl) to the crystal structure, as demonstrated in for analogous dichloroanilinium sulfates .
- Variable-temperature XRD : Track structural changes under thermal stress to identify key stabilizing interactions.
- Electron spin resonance (ESR) : Probe radical species formation under reactive conditions, particularly if the compound participates in redox processes (e.g., analogous to ’s study on catalytic mechanisms) .
Q. How can researchers optimize synthetic pathways for this compound to minimize byproducts?
Methodological Answer:
- Reaction monitoring : Use in-situ Raman spectroscopy or high-performance liquid chromatography (HPLC) to track intermediate formation (e.g., sulfonation intermediates).
- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfate ion solubility and reduce side reactions.
- Purification protocols : Employ recrystallization in mixed solvents (e.g., water/ethanol) or size-exclusion chromatography to isolate high-purity product (>95% by HPLC, as in ’s storage guidelines) .
Key Considerations
- Contradiction Management : Conflicting data on molecular packing (e.g., 1D vs. 3D networks) may arise from polymorphic variations. Use temperature-controlled crystallization and solvent engineering to isolate specific phases.
- Advanced Characterization : Leverage synchrotron radiation for high-resolution XRD or time-resolved spectroscopy to capture transient states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
